Aluminum monoacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

7360-44-3 |

|---|---|

分子式 |

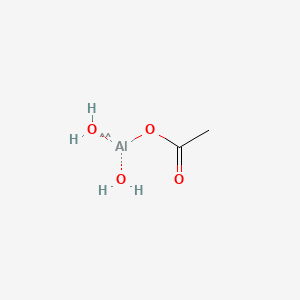

C2H5AlO4 |

分子量 |

120.04 g/mol |

IUPAC 名称 |

aluminum;acetate;dihydroxide |

InChI |

InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+3;;/p-3 |

InChI 键 |

KLMDYFUUSKOJAX-UHFFFAOYSA-K |

规范 SMILES |

CC(=O)O[Al].O.O |

其他CAS编号 |

7360-44-3 |

产品来源 |

United States |

作用机制

Target of Action

The primary target of Aluminum Acetate is the body tissues, particularly the skin . It is used for the temporary relief of minor skin irritations .

Mode of Action

Aluminum Acetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Biochemical Pathways

Aluminum Acetate affects starch, sucrose, and other carbohydrate metabolic pathways . It has been shown that when exposed to aluminum stress, the metabolite AKG helps combat the aluminum-dependent nuclear accumulation of hypoxia induced factor-1α (HIF-1α-), a transcription factor that mediates the expression of proteins involved in an anaerobic life-style .

Pharmacokinetics

Aluminum Acetate is applied topically to the affected area of the skin as a wet dressing or compress or as a soak . It is generally used in reconstituted or diluted solutions containing 0.13–0.5% Aluminum Acetate .

Result of Action

Aluminum Acetate helps relieve itching and has a cooling and drying effect; particularly useful on wet or weeping lesions . It also relieves inflammation and itching; cools and dries skin and wet or weeping skin lesions .

Action Environment

The impacts of Aluminum Acetate need to be examined in conjunction with other environmental factors to understand their combined effects . This broader perspective can help us uncover potential interactions and synergistic effects between Aluminum Acetate and other pollutants .

生化分析

Biochemical Properties

Aluminum acetate is known to act as an astringent. An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied.

Cellular Effects

The cellular effects of aluminum acetate are primarily due to its astringent properties. It can cause shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers.

Molecular Mechanism

The molecular mechanism of action of aluminum acetate is related to its astringent properties. It causes shrinkage or constriction of body tissues through osmotic flow of water (or other fluids) away from the area where it is applied

Temporal Effects in Laboratory Settings

It is known that aluminum acetate can cause significant changes in enzymes like LDH, ICDH, SDH, and GDH in the brain, liver, and kidney of albino mice. These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice.

Dosage Effects in Animal Models

In animal models, exposure to sublethal dose (3.5 mg kg-1) of aluminum acetate has revealed significant changes in various biochemical parameters. These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice.

Metabolic Pathways

It is known that aluminum acetate can affect the activities of various enzymes, potentially influencing metabolic flux or metabolite levels.

生物活性

Aluminum, (acetato-kappaO)dihydroxy- is a compound that exhibits various biological activities, particularly in medical and industrial applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables.

- Chemical Formula : Al(OH)₂(C₂H₃O₂)

- Molecular Weight : 150.16 g/mol

- CAS Number : 21645-51-2

- Physical State : White amorphous powder

- Solubility : Soluble in acids and alkalis

Aluminum compounds, particularly aluminum hydroxide, are known for their role as adjuvants in vaccines. They enhance the immune response by stimulating the production of antibodies. The mechanism involves:

- Antigen Presentation : Aluminum hydroxide acts as a carrier for antigens, facilitating their uptake by dendritic cells.

- Immune Response Modulation : It induces a Th2 immune response, which is crucial for antibody-mediated protection against pathogens .

Biological Activities

- Immunological Effects

- Antacid Properties

- Phosphate Binding

Case Study 1: Vaccine Efficacy

A study evaluated the efficacy of aluminum-adjuvanted vaccines in children. Results indicated that children receiving vaccines with aluminum hydroxide exhibited significantly higher antibody titers compared to those receiving non-adjuvanted vaccines.

| Vaccine Type | Antibody Titer (Post-Vaccination) |

|---|---|

| Non-Adjuvanted | 150 IU/mL |

| Aluminum-Adjuvanted | 450 IU/mL |

Case Study 2: Antacid Effectiveness

A clinical trial assessed the effectiveness of aluminum hydroxide as an antacid in patients with gastroesophageal reflux disease (GERD). The study found that patients reported a 70% reduction in symptoms after treatment.

| Treatment Group | Symptom Reduction (%) |

|---|---|

| Placebo | 20% |

| Aluminum Hydroxide | 70% |

Research Findings

Research has shown that while aluminum compounds are effective in enhancing immune responses, concerns regarding their safety have been raised:

- A study published in PubMed highlighted the potential neurotoxicity associated with high aluminum exposure, particularly in patients with renal impairment .

- Another investigation into the long-term effects of aluminum adjuvants suggested a need for ongoing monitoring of vaccine recipients for adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。